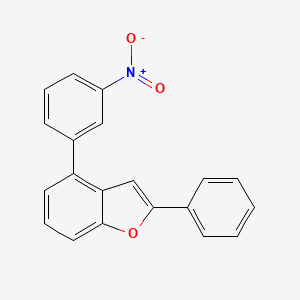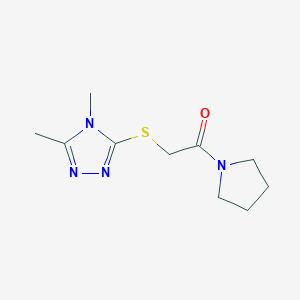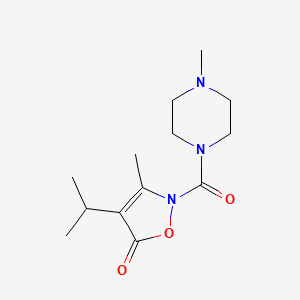
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. This compound is characterized by its unique structure, which includes an isoxazole ring, a piperazine moiety, and various alkyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.
Alkylation Reactions: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities for commercial applications.
化学反应分析
Types of Reactions
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazole: Lacks the 5(2H)-one moiety.
3-Methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one: Lacks the isopropyl group.
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)oxazole: Contains an oxazole ring instead of an isoxazole ring.
Uniqueness
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H21N3O3 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
3-methyl-2-(4-methylpiperazine-1-carbonyl)-4-propan-2-yl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H21N3O3/c1-9(2)11-10(3)16(19-12(11)17)13(18)15-7-5-14(4)6-8-15/h9H,5-8H2,1-4H3 |
InChI 键 |
HKLCFVIKGGOOJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)ON1C(=O)N2CCN(CC2)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


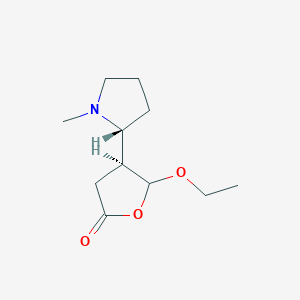
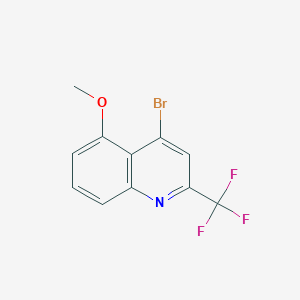
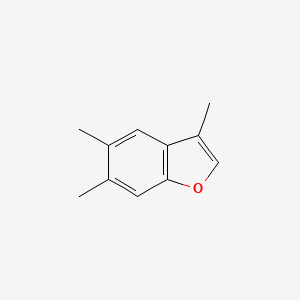
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
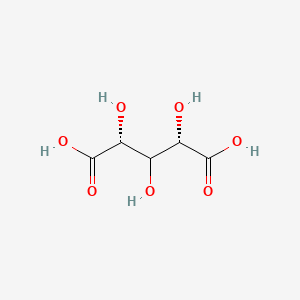
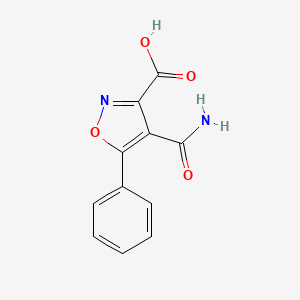
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
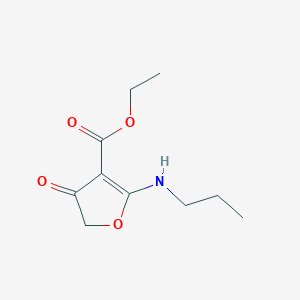

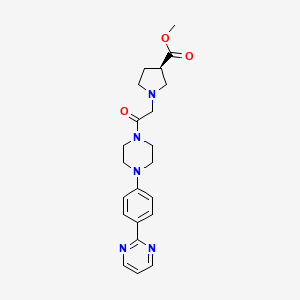
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

